molecular formula C14H13F4N3 B2651940 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine CAS No. 541539-66-6

1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine

Cat. No.: B2651940
CAS No.: 541539-66-6
M. Wt: 299.273
InChI Key: BKCFCNMZVVAKBJ-UHFFFAOYSA-N
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Description

“1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine” is a chemical compound with the molecular formula C14H13F4N3 and a molecular weight of 299.27 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Photochemistry and Chemical Reactions

  • The study of photochemical behavior of fluoroquinolones, including compounds similar to "1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine," has revealed that irradiation in aqueous solutions can lead to substitution reactions and degradation processes, influenced by environmental conditions such as pH and the presence of specific ions or reagents (Mella, Fasani, & Albini, 2001).

Synthesis and Antibacterial Activity

  • Novel fluoroquinolone compounds have been synthesized to enhance their in vitro antibacterial activity, demonstrating the significance of structural modifications at specific positions on the quinolone core. These modifications aim to produce compounds with similar or superior efficacy compared to known antibiotics such as ciprofloxacin (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

Structural Analysis and Molecular Interactions

  • The interaction of fluoroquinolones with metal ions has been studied, providing insights into their molecular structures and potential implications for their biochemical activities. For instance, the formation of complexes with magnesium sulfate has been detailed, shedding light on the geometric and electronic properties of these compounds (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).

Anticancer Activity

  • Research has extended into the evaluation of quinoxalinyl-piperazine derivatives, which are structurally related to "this compound," for their anticancer properties. These compounds have shown to inhibit the proliferation of various human cancer cells at nanomolar concentrations, presenting a promising avenue for the development of new therapeutic agents (Lee, Gong, Yoon, Ahn, Jeon, & Kong, 2010).

Radiolabeling for Diagnostic Applications

  • The labeling of fluoroquinolones with fluorine-18 has been explored to facilitate pharmacokinetic studies and the imaging of bacterial infections in humans through positron emission tomography. This application underscores the versatility of fluoroquinolone compounds in both therapeutic and diagnostic contexts (Langer, Mitterhauser, Wadsak, Brunner, Müller, Kletter, & Müller, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Properties

IUPAC Name

6-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFCNMZVVAKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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